molecular formula C16H19N3O4S B6726197 4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6726197
M. Wt: 349.4 g/mol
InChI Key: KFHXPCXPODHBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that features a combination of a pyrazole ring, a sulfamoyl group, and a tetrahydronaphthalene moiety

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-10-11(8-17-19)9-18-24(22,23)15-7-13(16(20)21)6-12-4-2-3-5-14(12)15/h6-8,10,18H,2-5,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHXPCXPODHBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=CC(=CC3=C2CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the tetrahydronaphthalene moiety. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group may play a key role in binding to these targets, while the pyrazole ring and tetrahydronaphthalene moiety contribute to the overall stability and specificity of the interaction. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring but has different functional groups.

    4-Amino-1-methylpyrazole: Another pyrazole derivative with an amino group instead of a sulfamoyl group.

    Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

4-[(1-Methylpyrazol-4-yl)methylsulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.